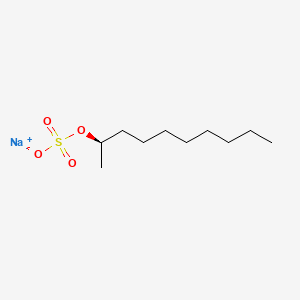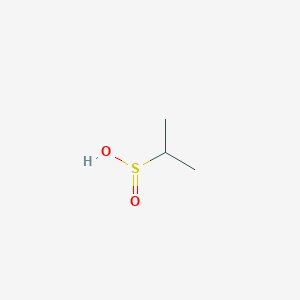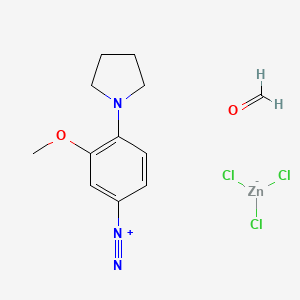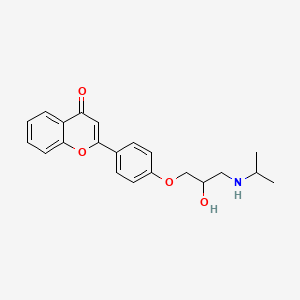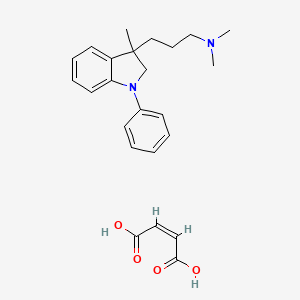
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine is a complex organic compound that combines the properties of an unsaturated dicarboxylic acid and an indole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine typically involves multiple steps:
Synthesis of (Z)-but-2-enedioic acid: This can be achieved through the isomerization of maleic acid under acidic conditions.
Synthesis of N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine: This involves the alkylation of 3-methyl-1-phenyl-2H-indole with N,N-dimethyl-3-bromopropan-1-amine under basic conditions.
The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the double bond of the (Z)-but-2-enedioic acid component.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the (Z)-but-2-enedioic acid component.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used as a probe to study biochemical pathways involving indole derivatives.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biochemical pathways. The (Z)-but-2-enedioic acid component can participate in reactions that modify the compound’s activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Maleic acid derivatives: Compounds with similar dicarboxylic acid components.
Indole derivatives: Compounds with similar indole moieties.
Uniqueness
The combination of (Z)-but-2-enedioic acid and N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine in a single molecule provides unique properties that are not found in other compounds
Propiedades
Número CAS |
23249-21-0 |
|---|---|
Fórmula molecular |
C24H30N2O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-20(14-9-15-21(2)3)16-22(17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;5-3(6)1-2-4(7)8/h4-8,10-13H,9,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
YFOONQGIWRMSDH-BTJKTKAUSA-N |
SMILES isomérico |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCN(C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


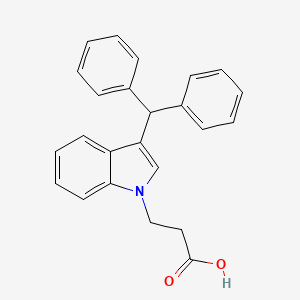

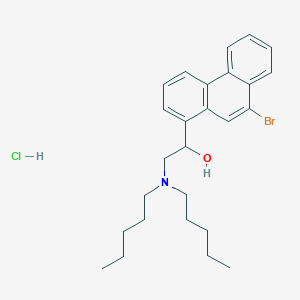
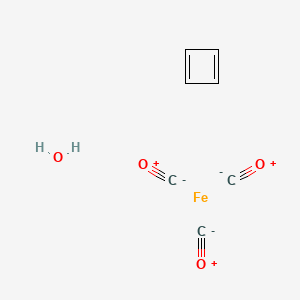
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
